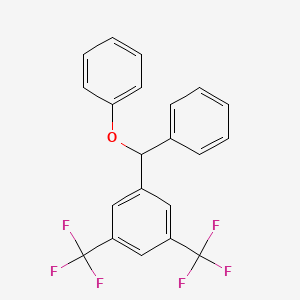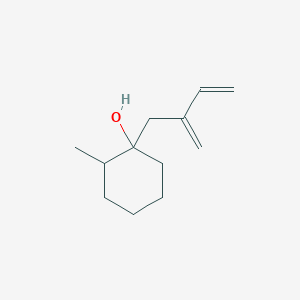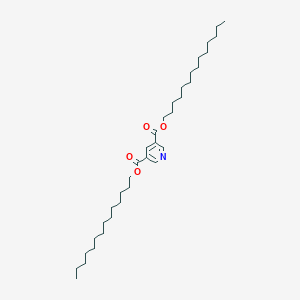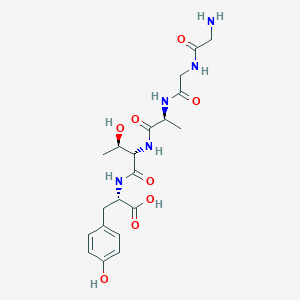
Propanamide, 2-(acetylamino)-3-(dimethylamino)-N,N-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, 2-(acetylamino)-3-(dimethylamino)-N,N-diethyl- is a complex organic compound with a unique structure that includes both acetylamino and dimethylamino functional groups
Méthodes De Préparation
The synthesis of Propanamide, 2-(acetylamino)-3-(dimethylamino)-N,N-diethyl- typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the acetylation of a suitable amine precursor, followed by the introduction of the dimethylamino group through a substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale batch processes with optimized reaction parameters to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Propanamide, 2-(acetylamino)-3-(dimethylamino)-N,N-diethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols, depending on the reagents and conditions used.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction pathway and conditions employed.
Applications De Recherche Scientifique
Propanamide, 2-(acetylamino)-3-(dimethylamino)-N,N-diethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with tailored properties.
Mécanisme D'action
The mechanism of action of Propanamide, 2-(acetylamino)-3-(dimethylamino)-N,N-diethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino and dimethylamino groups play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. This compound can influence various biological processes, making it a valuable tool in both basic and applied research.
Comparaison Avec Des Composés Similaires
Propanamide, 2-(acetylamino)-3-(dimethylamino)-N,N-diethyl- can be compared with other similar compounds, such as:
N-Methylpropanamide: This compound has a simpler structure and lacks the acetylamino and dimethylamino groups, resulting in different chemical properties and applications.
Propanamide, 2-(dimethylamino)-N-methyl-: This compound shares the dimethylamino group but differs in the presence of the acetylamino group, leading to variations in reactivity and biological activity. The uniqueness of Propanamide, 2-(acetylamino)-3-(dimethylamino)-N,N-diethyl- lies in its combination of functional groups, which confer distinct chemical and biological properties not found in its simpler analogs.
Propriétés
Numéro CAS |
646071-70-7 |
|---|---|
Formule moléculaire |
C11H23N3O2 |
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
2-acetamido-3-(dimethylamino)-N,N-diethylpropanamide |
InChI |
InChI=1S/C11H23N3O2/c1-6-14(7-2)11(16)10(8-13(4)5)12-9(3)15/h10H,6-8H2,1-5H3,(H,12,15) |
Clé InChI |
BCSIVGMYUKDIQF-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C(CN(C)C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-{[6-(benzyloxy)hex-1-YN-1-YL]sulfanyl}benzoate](/img/structure/B15167432.png)
![Phosphonic acid, [[4-hydroxy-3-(6-phenyl-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B15167438.png)
![4-[3-Methyl-1-phenyl-1-(pyridin-2-yl)butan-2-yl]morpholine](/img/structure/B15167441.png)
![1-[(Benzyloxy)methyl]-2-nitrobenzene](/img/structure/B15167445.png)
![5-Ethynyl-6-[2-(4-methylphenyl)ethenyl]-2H-1,3-benzodioxole](/img/structure/B15167450.png)


![(2,4,6-Trihydroxy-1,3-phenylene)bis[(2-bromophenyl)methanone]](/img/structure/B15167471.png)

![2-({2-[(2-Oxopropyl)sulfanyl]ethyl}disulfanyl)ethane-1-sulfonic acid](/img/structure/B15167492.png)
![2,2'-(Ethene-1,2-diyl)di(9,9'-spirobi[fluorene])](/img/structure/B15167499.png)
![Cyclohexanone, 2-[(1-methyl-1H-indol-3-yl)methylene]-, (2Z)-](/img/structure/B15167509.png)

![4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-](/img/structure/B15167515.png)
